molecular formula C11H12ClN3O2 B2765318 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride CAS No. 303766-96-3

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride

Cat. No.: B2765318
CAS No.: 303766-96-3
M. Wt: 253.69
InChI Key: MFFDSGCFWSUCJB-UHFFFAOYSA-N
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Description

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride is a chemical compound that features a pyrazole ring substituted with an amino group and a methyl group, attached to a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride typically involves the formation of the pyrazole ring followed by its functionalization. One common method includes the reaction of 3-methyl-1H-pyrazole-5-amine with 4-carboxybenzaldehyde under acidic conditions to form the desired product. The reaction is usually carried out in a solvent such as ethanol, with heating to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with different functional groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.

    Substitution: Halogenating agents or organometallic reagents can be employed for substitution reactions.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Alcohol derivatives of the compound.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the pyrazole ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(5-Amino-3-methyl-pyrazol-1-YL)-piperidine-1-carboxylic acid tert-butyl ester
  • (5-Amino-3-methyl-pyrazol-1-yl)-acetic acid methyl ester hydrochloride

Uniqueness

4-(5-Amino-3-methyl-pyrazol-1-YL)-benzoic acid hydrochloride is unique due to its specific substitution pattern on the pyrazole ring and the presence of the benzoic acid moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

4-(5-amino-3-methylpyrazol-1-yl)benzoic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3O2.ClH/c1-7-6-10(12)14(13-7)9-4-2-8(3-5-9)11(15)16;/h2-6H,12H2,1H3,(H,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFFDSGCFWSUCJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)N)C2=CC=C(C=C2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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